molecular formula C22H14ClFN2O3 B2369551 N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888435-29-8

N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2369551
CAS No.: 888435-29-8
M. Wt: 408.81
InChI Key: QNCMMJIZRLZXQJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Carboxamide Group: The carboxamide group can be introduced through amide coupling reactions using reagents like carbodiimides.

    Substitution Reactions: Chlorine and fluorine substituents can be introduced via halogenation reactions using reagents like thionyl chloride or N-chlorosuccinimide for chlorination, and Selectfluor or N-fluorobenzenesulfonimide for fluorination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions could target the carboxamide group or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzofuran compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide: can be compared with other benzofuran derivatives like:

Uniqueness

The presence of both chlorine and fluorine substituents may confer unique electronic properties and biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-14-4-3-5-16(12-14)25-22(28)20-19(17-6-1-2-7-18(17)29-20)26-21(27)13-8-10-15(24)11-9-13/h1-12H,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCMMJIZRLZXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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